Ethyl Ester vs. Free Acid: A +0.7 LogP Advantage Driving Membrane Permeability
The ethyl ester (CAS 338395-03-2) exhibits a computed XLogP3-AA of 3.7, compared to 3.0 for the corresponding free acid (CAS 338394-91-5), a difference of +0.7 log units that translates to approximately a five‑fold higher n‑octanol/water partition coefficient [1][2]. This increase in lipophilicity, combined with a reduction in hydrogen‑bond donor count from 2 (free acid) to 1 (ethyl ester), is expected to enhance passive membrane diffusion, a critical parameter for intracellular target engagement and oral bioavailability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and H-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7; H-bond donors = 1 (PubChem CID 4352930) |
| Comparator Or Baseline | Free acid (CAS 338394-91-5, CID 3714818): XLogP3-AA = 3.0; H-bond donors = 2 |
| Quantified Difference | ΔXLogP3-AA = +0.7 (~5× higher partition coefficient); ΔH‑bond donors = −1 |
| Conditions | Predicted values computed by XLogP3 3.0 and Cactvs 3.4.6.11, respectively, as reported in PubChem |
Why This Matters
For procurement in cell‑based assays or in vivo studies, the higher lipophilicity and lower H‑bond donor count of the ethyl ester directly influence cellular uptake and pharmacokinetics, making it the preferred form when membrane penetration is essential.
- [1] PubChem Compound Summary for CID 4352930, Ethyl 2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4352930. View Source
- [2] PubChem Compound Summary for CID 3714818, 2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}oxy)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3714818. View Source
